3-Bromo-5-chloro-4-iodopyridine
Overview
Description
3-Bromo-5-chloro-4-iodopyridine is a halogenated pyridine derivative. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring. The presence of bromine, chlorine, and iodine atoms in the pyridine ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For example, starting with 3-bromo-5-chloropyridine, iodination can be achieved using iodine and an oxidizing agent such as silver trifluoroacetate . The reaction conditions often involve refluxing the reactants in an appropriate solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. The use of continuous flow reactors can enhance the efficiency and safety of the halogenation reactions. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like sodium carbonate in solvents like dioxane are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3-methoxy-5-chloro-4-iodopyridine can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Bromo-5-chloro-4-iodopyridine is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds for studying biological pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-iodopyridine depends on its application. In coupling reactions, the halogen atoms facilitate the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps catalyzed by palladium. The presence of multiple halogens allows for selective functionalization at different positions on the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodopyridine: Similar in structure but lacks the chlorine atom.
3-Chloro-5-iodopyridine: Similar but lacks the bromine atom.
3-Bromo-4-iodopyridine: Similar but lacks the chlorine atom.
Uniqueness
3-Bromo-5-chloro-4-iodopyridine is unique due to the presence of three different halogen atoms, which provides versatility in synthetic applications. The combination of bromine, chlorine, and iodine allows for selective reactions and the formation of diverse products, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-5-chloro-4-iodopyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKVABMEQDSKKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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